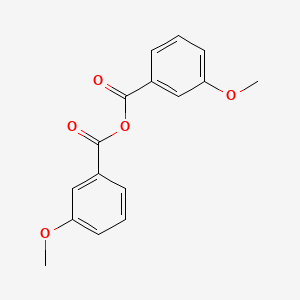

m-Anisic acid anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

m-Anisic acid anhydride: , also known as 3-methoxybenzoic acid anhydride, is an organic compound derived from m-anisic acid. It is a type of acid anhydride, which are compounds formed by the removal of water from two molecules of carboxylic acid. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Anisic acid anhydride can be synthesized through the reaction of m-anisic acid with reagents such as triphenylphosphine and trichloroisocyanuric acid under mild conditions at room temperature . This method is efficient, offering high yields and simple work-up procedures.

Industrial Production Methods: Industrial production of this compound typically involves the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . This method allows for the preparation of both symmetrical and unsymmetrical acid anhydrides.

Chemical Reactions Analysis

Types of Reactions: m-Anisic acid anhydride undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form m-anisic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Water, often under acidic or basic conditions.

Alcoholysis: Alcohols, typically in the presence of a catalyst.

Aminolysis: Amines, often under mild conditions.

Major Products:

Hydrolysis: m-Anisic acid.

Alcoholysis: Esters of m-anisic acid.

Aminolysis: Amides of m-anisic acid.

Scientific Research Applications

m-Anisic acid anhydride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

Industry: Applied in the production of polymers, coatings, and adhesives

Mechanism of Action

The mechanism of action of m-anisic acid anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively . The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .

Comparison with Similar Compounds

- p-Anisic acid anhydride (4-methoxybenzoic acid anhydride)

- o-Anisic acid anhydride (2-methoxybenzoic acid anhydride)

Comparison:

- Structural Differences: The position of the methoxy group on the benzene ring differs among the isomers (meta, para, ortho).

- Reactivity: The reactivity of these compounds can vary based on the position of the methoxy group, affecting their chemical behavior and applications .

m-Anisic acid anhydride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable in certain synthetic applications where other isomers may not be as effective.

Biological Activity

Structure

m-Anisic acid anhydride is characterized by its anhydride functional group, which is derived from m-anisic acid (4-methoxybenzoic acid). The chemical formula is C9H10O3, and its structure can be represented as follows:

Physical Properties

- Molecular Weight : 166.18 g/mol

- Melting Point : Approximately 70-75 °C

- Solubility : Soluble in organic solvents such as ethanol and acetone but insoluble in water.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a role in modulating immune responses, making it a candidate for further research in inflammatory diseases.

Antioxidant Activity

The compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies

- Antimicrobial Efficacy :

- Inflammatory Response Modulation :

- Oxidative Stress Reduction :

Data Table: Biological Activities of this compound

| Biological Activity | Methodology | Results |

|---|---|---|

| Antimicrobial | Disk diffusion method | Inhibition zones against E. coli and S. aureus |

| Anti-inflammatory | ELISA for cytokine measurement | Reduced TNF-alpha and IL-6 levels |

| Antioxidant | DPPH assay | Significant free radical scavenging ability |

Properties

Molecular Formula |

C16H14O5 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(3-methoxybenzoyl) 3-methoxybenzoate |

InChI |

InChI=1S/C16H14O5/c1-19-13-7-3-5-11(9-13)15(17)21-16(18)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3 |

InChI Key |

WFIQNWOZIFEKEL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC(=O)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.